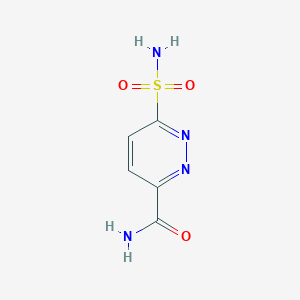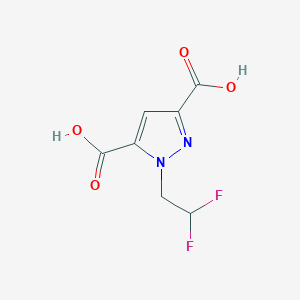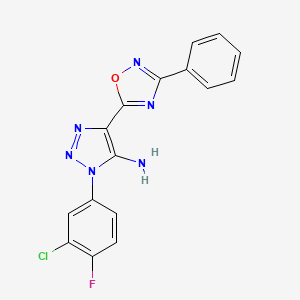
6-Sulfamoylpyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfamoylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1514732-24-1 . It has a molecular weight of 202.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N4O3S/c6-5(10)3-1-2-4(9-8-3)13(7,11)12/h1-2H,(H2,6,10)(H2,7,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 202.19 .Aplicaciones Científicas De Investigación
Environmental Degradation and Water Treatment
Advanced oxidation processes (AOPs) have been evaluated for their effectiveness in degrading sulfonamide antibiotics, such as sulfamethoxypyridazine, in water treatment. Studies have shown that ozonation and photocatalysis are promising technologies for removing these contaminants from wastewater. Complete removal of sulfamethoxypyridazine can be achieved within specific treatment durations, demonstrating the potential for these methods to mitigate the environmental impact of sulfonamide antibiotics (Chuang, Luo, & Lin, 2011).
Antibiotic Mechanisms and Resistance
Research into the mechanisms of sulfonamides, including compounds related to 6-Sulfamoylpyridazine-3-carboxamide, has provided insights into their antibacterial action and potential resistance pathways. For instance, sulfasalazine, a drug composed of sulfapyridine linked to 5-aminosalicylic acid, has been shown to inhibit the growth of Mycobacterium avium subspecies paratuberculosis, suggesting a direct antimicrobial action against specific pathogens (Greenstein, Su, Shahidi, & Brown, 2007).
Synthesis and Antiviral Activity
The synthesis of thiazole C-nucleosides from glycosyl cyanides and their evaluation for antiviral activity against various viruses has been explored. Compounds showing significant antiviral activity were identified, contributing to the development of new antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Biochemical Applications
Sulfonamides and their derivatives have been studied for their potential in inhibiting enzymes such as carbonic anhydrase. This research has implications for developing treatments for conditions such as glaucoma, where enzyme inhibition can reduce intraocular pressure. The creation of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails and their metal complexes offers a new approach to drug design with improved efficacy and reduced side effects (Scozzafava, Menabuoni, Mincione, & Supuran, 2002).
Safety and Hazards
The safety information for 6-Sulfamoylpyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 6-Sulfamoylpyridazine-3-carboxamide are not available in the retrieved data, it’s worth noting that research in related fields is ongoing. For instance, FAP-based radionuclide therapies are being explored, with promising results in preclinical and clinical trials . This could potentially guide future research directions for similar compounds.
Propiedades
IUPAC Name |
6-sulfamoylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3S/c6-5(10)3-1-2-4(9-8-3)13(7,11)12/h1-2H,(H2,6,10)(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHFFSAZUJKSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)
![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2646989.png)


![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2646995.png)
